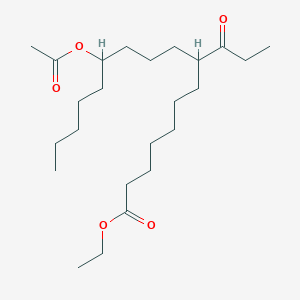
Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate: is an ester compound characterized by its unique structure, which includes an acetyloxy group and a propanoyl group attached to a heptadecanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 12-(acetyloxy)-8-propanoylheptadecanoate typically involves esterification reactions. One common method is the reaction of 12-hydroxy-8-propanoylheptadecanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of acetic anhydride and a base catalyst like pyridine to introduce the acetyloxy group. The reaction is typically conducted in a controlled environment to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base catalyst.
Major Products:
Oxidation: Formation of 12-carboxy-8-propanoylheptadecanoic acid.
Reduction: Formation of 12-hydroxy-8-propanoylheptadecanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme-catalyzed reactions involving esters. It serves as a model substrate for investigating the activity of esterases and lipases.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of prodrugs. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of ethyl 12-(acetyloxy)-8-propanoylheptadecanoate involves its hydrolysis by esterases and lipases, leading to the release of acetic acid and 12-hydroxy-8-propanoylheptadecanoic acid. These products can further participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propanoate: Another ester with applications in the food and fragrance industries.
Uniqueness: Ethyl 12-(acetyloxy)-8-propanoylheptadecanoate stands out due to its longer carbon chain and the presence of both acetyloxy and propanoyl groups. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications in synthetic chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
54314-74-8 |
|---|---|
Molekularformel |
C24H44O5 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
ethyl 12-acetyloxy-8-propanoylheptadecanoate |
InChI |
InChI=1S/C24H44O5/c1-5-8-11-17-22(29-20(4)25)18-14-16-21(23(26)6-2)15-12-9-10-13-19-24(27)28-7-3/h21-22H,5-19H2,1-4H3 |
InChI-Schlüssel |
IETDAJDTUMPGPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCC(CCCCCCC(=O)OCC)C(=O)CC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


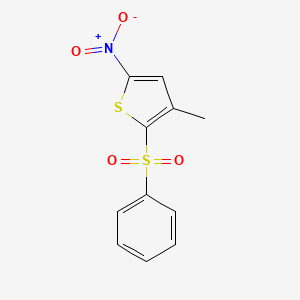

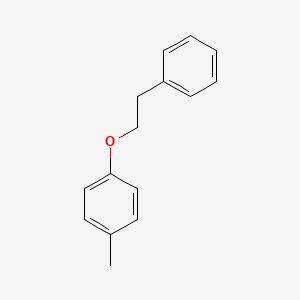

![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
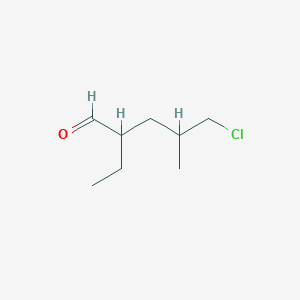
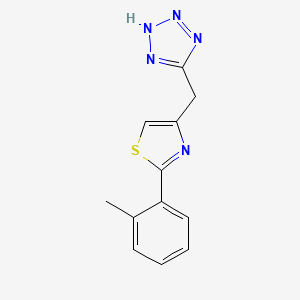

![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)

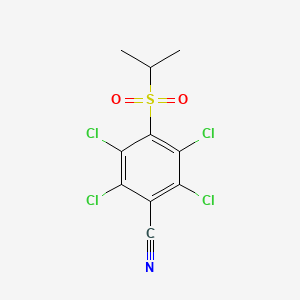
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

